molecular formula C23H36O3 B14408635 4-(Ethoxymethyl)phenyl 4-heptylcyclohexane-1-carboxylate CAS No. 83811-54-5

4-(Ethoxymethyl)phenyl 4-heptylcyclohexane-1-carboxylate

Katalognummer: B14408635
CAS-Nummer: 83811-54-5
Molekulargewicht: 360.5 g/mol
InChI-Schlüssel: QONRMDZEAUYBNK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Ethoxymethyl)phenyl 4-heptylcyclohexane-1-carboxylate is a chemical compound with the molecular formula C23H36O3 . It is known for its unique structure, which includes an ethoxymethyl group attached to a phenyl ring, a heptyl group attached to a cyclohexane ring, and a carboxylate group. This compound is used in various scientific research applications due to its interesting chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethoxymethyl)phenyl 4-heptylcyclohexane-1-carboxylate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-(Ethoxymethyl)benzyl chloride with 4-heptylcyclohexanone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for mixing, heating, and purification. The use of continuous flow reactors and advanced separation techniques like high-performance liquid chromatography (HPLC) ensures efficient production of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Ethoxymethyl)phenyl 4-heptylcyclohexane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-(Ethoxymethyl)phenyl 4-heptylcyclohexane-1-carboxylate is used in various scientific research fields, including:

Wirkmechanismus

The mechanism of action of 4-(Ethoxymethyl)phenyl 4-heptylcyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the ethoxymethyl group can participate in hydrogen bonding, while the heptyl group can interact with hydrophobic pockets in proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(Methoxymethyl)phenyl 4-heptylcyclohexane-1-carboxylate
  • 4-(Ethoxymethyl)phenyl 4-pentylcyclohexane-1-carboxylate
  • 4-(Ethoxymethyl)phenyl 4-heptylcyclohexane-1-acetate

Uniqueness

4-(Ethoxymethyl)phenyl 4-heptylcyclohexane-1-carboxylate stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both ethoxymethyl and heptyl groups provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications .

Eigenschaften

CAS-Nummer

83811-54-5

Molekularformel

C23H36O3

Molekulargewicht

360.5 g/mol

IUPAC-Name

[4-(ethoxymethyl)phenyl] 4-heptylcyclohexane-1-carboxylate

InChI

InChI=1S/C23H36O3/c1-3-5-6-7-8-9-19-10-14-21(15-11-19)23(24)26-22-16-12-20(13-17-22)18-25-4-2/h12-13,16-17,19,21H,3-11,14-15,18H2,1-2H3

InChI-Schlüssel

QONRMDZEAUYBNK-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)COCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.